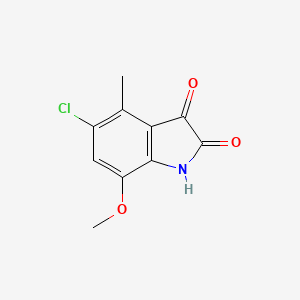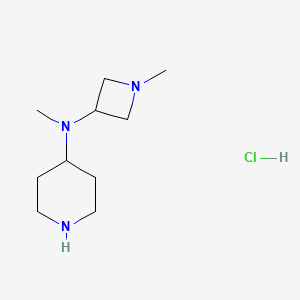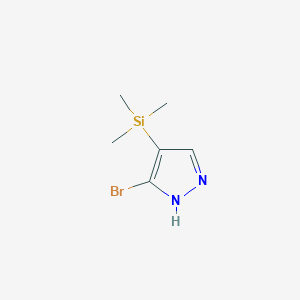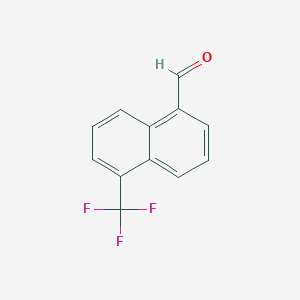
Methyl 4-cyano-5-hydroxy-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-cyano-5-hydroxy-2-nitrobenzoate is an organic compound with the molecular formula C9H6N2O5 It is a derivative of benzoic acid and contains functional groups such as a cyano group, a hydroxyl group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-5-hydroxy-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate, followed by cyanation and hydroxylation reactions The nitration step typically involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group The resulting nitro compound is then subjected to cyanation using a suitable cyanating agent, such as copper(I) cyanide, under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-cyano-5-hydroxy-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines to form substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Methyl 4-cyano-5-oxo-2-nitrobenzoate.
Reduction: Methyl 4-cyano-5-hydroxy-2-aminobenzoate.
Substitution: Methyl 4-cyano-5-hydroxy-2-amidobenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-cyano-5-hydroxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of methyl 4-cyano-5-hydroxy-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the cyano and hydroxyl groups can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biochemical environment.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-cyano-5-hydroxy-2-nitrobenzoate can be compared with similar compounds such as:
Methyl 4-hydroxy-2-nitrobenzoate: Lacks the cyano group, resulting in different reactivity and applications.
Methyl 4-cyano-2-nitrobenzoate: Lacks the hydroxyl group, affecting its solubility and chemical behavior.
Methyl 4-cyano-5-hydroxybenzoate: Lacks the nitro group, leading to different redox properties and biological activities.
The presence of all three functional groups (cyano, hydroxyl, and nitro) in this compound makes it unique and versatile for various applications.
Eigenschaften
Molekularformel |
C9H6N2O5 |
|---|---|
Molekulargewicht |
222.15 g/mol |
IUPAC-Name |
methyl 4-cyano-5-hydroxy-2-nitrobenzoate |
InChI |
InChI=1S/C9H6N2O5/c1-16-9(13)6-3-8(12)5(4-10)2-7(6)11(14)15/h2-3,12H,1H3 |
InChI-Schlüssel |
QADPLLZIVBCKNX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C(=C1)O)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-5-isobutylthieno[2,3-d]pyrimidine](/img/structure/B11883793.png)
![1-(2,4-Dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-7-yl)guanidine](/img/structure/B11883810.png)

![Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B11883844.png)


![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl-](/img/structure/B11883858.png)

![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11883861.png)
![4-Methoxy-6h-benzo[c]chromen-6-one](/img/structure/B11883866.png)



